Astin C
Description
Contextualization within Bioactive Cyclic Peptides
Astin C is classified as a cyclic pentapeptide wikipedia.orgnih.govuni.luuni-freiburg.deuni-freiburg.denih.govguidetoimmunopharmacology.orgamericanelements.com. Cyclic peptides from natural sources exhibit a wide range of bioactivities, including antitumor and anti-inflammatory effects wikipedia.orguni.luuni-freiburg.deuni-freiburg.denih.govguidetoimmunopharmacology.orgamericanelements.comeasychem.orgnih.gov. The cyclic nature of these peptides is considered important for their biological properties nih.govguidetoimmunopharmacology.org. For instance, acyclic astins have been shown to lack the antitumor activity observed in their cyclic forms nih.govguidetoimmunopharmacology.org. This compound's place within this class of macrocyclic peptides underscores its potential as a source of therapeutic leads.
Historical Overview of Astin Compound Discovery and Origins
The astin compounds were initially isolated from the roots of Aster tataricus wikipedia.orguni.luuni-freiburg.denih.govguidetoimmunopharmacology.orgamericanelements.comeasychem.orgnih.govnih.gov, a plant traditionally used in medicine uni-freiburg.denih.gov. Early research by Morita and coworkers highlighted the antitumor activities of astins wikipedia.orgnih.govnih.gov. For decades, the biosynthetic origins of astins remained unknown. More recently, it has been revealed that astins, including this compound, are produced by Cyanodermella asteris, a fungal endophyte residing within Aster tataricus uni.luuni-freiburg.deamericanelements.com. This discovery is significant as it suggests a potential biotechnological route for the production of this compound americanelements.com. Studies have compared this compound production in different culture conditions of C. asteris, noting increased yields in immobilized cell cultures americanelements.com.
Significance of this compound as a Lead Compound in Mechanistic Studies
This compound has emerged as a significant lead compound, particularly in the study of innate immune signaling pathways easychem.orgnih.gov. Its ability to specifically inhibit the cGAS-STING signaling pathway has made it a valuable tool for mechanistic investigations into inflammatory and autoimmune responses wikipedia.orguni.lueasychem.orgnih.gov. The cGAS-STING pathway is crucial for innate immunity, and its dysregulation is implicated in various diseases easychem.orgnih.gov. Identifying compounds like this compound that can specifically downregulate this pathway is imperative for developing potential therapeutic strategies easychem.orgnih.gov.
Detailed research findings have elucidated aspects of this compound's mechanism of action. This compound has been shown to inhibit the expression of Ifnb mRNA induced by cGAS or STING in cell lines wikipedia.org. It significantly impairs the interactions between STING and IRF3, as well as between STING and SCAP, and inhibits the aggregation of SCAP and IRF3 wikipedia.org. This indicates that this compound specifically blocks the recruitment of IRF3 onto the STING signalosome wikipedia.orguni.lueasychem.org.
Furthermore, this compound has demonstrated anti-inflammatory activity in autoimmune disease models wikipedia.orgeasychem.orgnih.gov. In Trex1-/- mice, which serve as an autoimmune disease model, this compound attenuated autoinflammatory responses, decreased serum autoantibodies, and reduced activated CD8+ T cells wikipedia.orgeasychem.org. It also inhibited the expression of type I interferon and pro-inflammatory cytokines in Trex1-/- BMDMs wikipedia.org.
This compound has also shown the ability to induce apoptosis in activated T cells via a mitochondria-mediated pathway, contributing to its immunosuppressant properties nih.gov. This mechanism suggests a potential role in the treatment of inflammatory conditions nih.gov.
The investigation of this compound analogues has also provided insights into the structural features crucial for its activity. Studies involving synthetic analogues have indicated that the cis-3,4-dichlorinated proline residue plays an important role in the immunosuppressive activity of this compound uni.lu.
The detailed mechanistic studies surrounding this compound's interaction with the STING pathway and its effects on immune cells highlight its significance as a lead compound for further exploration in the context of inflammatory and autoimmune disorders.
Here are some detailed research findings presented in tables:
Structure
2D Structure
Properties
IUPAC Name |
17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33Cl2N5O6/c1-3-15-22(35)31-18(12-33)23(36)30-17(13-8-6-5-7-9-13)10-19(34)28-16(4-2)25(38)32-11-14(26)20(27)21(32)24(37)29-15/h5-9,14-18,20-21,33H,3-4,10-12H2,1-2H3,(H,28,34)(H,29,37)(H,30,36)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGAKIGNXGAAQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)N2CC(C(C2C(=O)N1)Cl)Cl)CC)C3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33Cl2N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Sustainable Production Methodologies of Astin C
Elucidation of Natural Biosynthetic Pathways
Decades of research into the origins of astins, including Astin C, initially left their biosynthetic pathways unknown, with the plant Aster tataricus being the presumed producer. However, recent studies have clarified the actual source and the mechanisms involved. cabidigitallibrary.orgbiocrick.comnih.gov
Identification of Fungal Endophyte Origin: Cyanodermella asteris
Contrary to earlier assumptions, astins are produced by the fungal endophyte Cyanodermella asteris, which lives within the medicinal plant Aster tataricus. cabidigitallibrary.orgbiocrick.comnih.govnih.govpnas.orgresearchgate.net This discovery was a significant breakthrough, enabling the production of astins in reproducible amounts using axenic cultures of the fungus. cabidigitallibrary.orgbiocrick.comnih.govnih.govpnas.org Cyanodermella asteris was recently isolated from Aster tataricus. researchgate.netresearchgate.netnih.govuliege.be
Characterization of Nonribosomal Peptide Synthetase (NRPS) Systems
The biosynthesis of astins, including this compound, is based on a nonribosomal peptide synthetase (NRPS) pathway. cabidigitallibrary.orgbiocrick.comnih.govnih.govpnas.org NRPSs are large multidomain enzymes predominantly found in bacteria and fungi that catalyze peptide synthesis through a thiotemplate mechanism, capable of incorporating nonproteinogenic amino acids. nih.govmdpi.comnih.gov The biosynthetic gene cluster responsible for astin biosynthesis has been identified in the genome of C. asteris. cabidigitallibrary.orgbiocrick.comnih.govpnas.org
Investigation of Symbiotic Cross-Species Biosynthesis Mechanisms
While C. asteris produces astins in culture, including this compound as the main variant, striking differences exist in the astin profiles of the endophyte and its host plant A. tataricus. nih.govapsnet.org Specifically, some prominent astin variants found in the plant, such as astin A, are not detected in axenic fungal cultures. nih.govapsnet.org This suggests a symbiotic cross-species biosynthesis pathway for this compound derivatives, where plant enzymes or signals may be required to trigger the synthesis of plant-exclusive variants like astin A. cabidigitallibrary.orgbiocrick.comnih.govnih.govpnas.org The plant may take up and accumulate fungal astins, potentially modifying them. apsnet.org Research indicates a bilateral interaction where the plant can influence the endophyte's growth and secondary metabolite production, possibly through volatile compounds or plant stress hormones that induce this compound production in the fungus. apsnet.org
Advancements in Biotechnological Production
The identification of C. asteris as the producer of astins has laid the groundwork for sustainable biotechnological production methods, independent of harvesting Aster tataricus plants. cabidigitallibrary.orgbiocrick.comnih.govnih.gov
Optimization of Axenic Culture Conditions
Producing astins in reasonable and reproducible amounts has been achieved using axenic cultures of C. asteris. cabidigitallibrary.orgbiocrick.comnih.govnih.govpnas.org Optimizing culture conditions is crucial for enhancing this compound yield. Factors such as inoculum type (spores rather than hyphae) and a pre-inoculation washing procedure with sodium hydroxide (B78521) have been found to be beneficial for both this compound production and fungal development. researchgate.netnih.govuliege.be The influence of culture parameters like pH and medium composition on this compound production has also been evaluated. researchgate.netnih.govuliege.be Maintaining axenic cultures is important for the productivity and efficiency of secondary metabolite production. researchgate.net
Enhanced Production through Immobilized Cell Cultures
Comparing this compound production in immobilized and planktonic culture conditions of C. asteris has shown advantages for immobilized systems. biocrick.comresearchgate.netnih.govuliege.be Using a stainless steel packing as a support for immobilized cultures allowed the fungus to grow exclusively on the packing, which aids in this compound recovery and purification. researchgate.netnih.govuliege.be Immobilized-cell cultures resulted in a 30% increase in this compound production, associated with a 39% increase in biomass, compared to planktonic conditions. biocrick.comresearchgate.netnih.govuliege.be Optimized culture conditions, particularly with immobilized cells, have significantly improved this compound yield, reaching a five times higher final specific yield compared to extraction from Aster tataricus. researchgate.netnih.govuliege.be Immobilized cell systems generally offer higher productivity and allow for high cell densities, potentially reducing production and capital costs. gouni.edu.ng
Here is a summary of the production yield comparison:
| Production Method | Specific Yield (mg/g) | Fold Increase (vs. Plant Extraction) |
| Extraction from Aster tataricus | 0.16 | 1 |
| Optimized Axenic Culture | 0.89 | ~5.6 |
Data compiled from search results researchgate.netnih.govuliege.be.
Strategies for Genetic Engineering of Biosynthetic Pathways
Genetic engineering offers powerful tools to optimize and enhance the production of natural products like this compound in microbial hosts. With the astin BGC identified in Cyanodermella asteris, several strategies can be employed for genetic manipulation to improve this compound yield and potentially produce novel astin variants. nih.govpnas.org
One primary strategy involves the manipulation of the native C. asteris strain. This can include overexpression of genes within the astin BGC that encode key biosynthetic enzymes, such as the nonribosomal peptide synthetase itself, or enzymes involved in the modification of amino acid precursors, like those responsible for the characteristic dichlorination of proline residues in this compound. biocrick.comnih.govpnas.org Conversely, downregulating or knocking out competing pathways that divert metabolic flux away from astin biosynthesis could also lead to increased yields. Techniques like CRISPR-Cas systems, which allow for precise genome editing, are increasingly being used in fungi and could be applied to C. asteris for targeted gene modifications. oup.com
Another significant strategy is the heterologous expression of the astin BGC in a more genetically tractable and fast-growing host organism. nih.gov This approach can overcome limitations associated with cultivating the native endophyte, such as potentially slower growth rates or complex culture requirements. nih.gov Suitable heterologous hosts could include well-characterized fungi or bacteria with established genetic engineering tools and fermentation capabilities. researchgate.netnih.gov Transferring the entire BGC or specific gene combinations into a host organism allows for the potential to achieve higher production titers under optimized fermentation conditions. researchgate.netnih.gov
Furthermore, genetic engineering can be utilized for pathway engineering to introduce modifications or alternative enzymes into the astin biosynthetic route. This could lead to the production of structural analogs of this compound with potentially altered or improved biological activities. researchgate.net For instance, modifying the NRPS modules or introducing enzymes that catalyze different tailoring reactions could yield novel astin derivatives. biocrick.comnih.govpnas.org This approach leverages the modular nature of NRPS systems and the growing understanding of enzyme function in natural product biosynthesis. pnas.org
While specific detailed research findings on the genetic engineering of this compound biosynthesis in C. asteris are still emerging, the successful identification and characterization of the astin BGC provide a strong foundation for these strategies. nih.govpnas.orgnih.gov The potential for increased and sustainable production through genetic manipulation in either the native or heterologous host is a key area for future research and development.
Data on specific genetic engineering outcomes for this compound production are limited in the provided search results. However, the potential strategies can be summarized in a conceptual table:
| Genetic Engineering Strategy | Description | Potential Outcome |
| Overexpression of BGC Genes | Increasing the copy number or expression levels of key genes within the astin biosynthetic gene cluster. | Enhanced production of this compound. |
| Knockout/Downregulation of Competing Pathways | Eliminating or reducing the activity of metabolic pathways that compete for precursors or energy. | Increased metabolic flux towards this compound biosynthesis, leading to higher yields. |
| Heterologous Expression of BGC | Transferring the astin biosynthetic gene cluster into a different, optimized host organism. | Production of this compound in a more scalable and efficient fermentation system. |
| Pathway Engineering/Enzyme Modification | Introducing modified enzymes or alternative biosynthetic steps to alter the astin structure. | Generation of novel astin analogs with potentially different properties. |
These strategies, supported by advancements in fungal and bacterial genetic engineering tools, hold significant promise for the sustainable and economically viable production of this compound and its derivatives. oup.com
Advanced Structural Characterization and Conformational Analysis of Astin C
Comprehensive Spectroscopic Approaches for Structural Elucidation
Spectroscopic methods provide crucial data for determining the complete structure of complex molecules like astin C.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the types, numbers, and connectivity of atoms within a molecule globalresearchonline.netresearchgate.net. For this compound, various NMR techniques have been employed to determine its peptidic sequence and the arrangement of its constituent amino acids. Analysis of 1D NMR spectra, such as ¹H and ¹³C NMR, provides information on the chemical environment of protons and carbons, respectively mdpi.commdpi.comnih.gov. Two-dimensional (2D) NMR experiments, such as COSY, TOCSY, HSQC, and HMBC, are essential for establishing through-bond and through-space correlations between atoms, allowing for the assignment of signals and the determination of the amino acid sequence within the cyclic peptide backbone rsc.orgnih.govacs.org.
Studies on astins, including this compound, have utilized 2D NMR data to understand their conformations in solution rsc.orgrsc.org. Comparing 2D NMR data, temperature effects on NH protons, vicinal NH-CαH coupling constants, and NOE results have been instrumental in conformational analysis rsc.orgrsc.org.
High-Resolution Mass Spectrometry (MS) Techniques
Mass spectrometry provides precise information about the molecular weight and elemental composition of a compound, as well as structural insights through fragmentation patterns globalresearchonline.netrsc.org. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula mdpi.com. For this compound, HRMS confirms its molecular formula of C25H33Cl2N5O6 nih.gov. LC-MS techniques, which couple liquid chromatography with mass spectrometry, are often used for the analysis of complex mixtures and can provide molecular weight information for individual components, including this compound nih.govcapes.gov.br. The fragmentation patterns observed in MS/MS experiments can provide clues about the sequence of amino acids in peptides nih.gov.
Stereochemical Assignment and Absolute Configuration Determination
Determining the stereochemistry, including the absolute configuration of chiral centers, is a critical step in the full structural characterization of natural products like this compound unibo.itchemistrysteps.comchemistrysteps.comlibretexts.org. This compound contains several chiral centers within its amino acid residues, including the unique dichlorinated proline.
Conformational Dynamics of the Macrocyclic Peptidic Scaffold
The biological activity of cyclic peptides is often closely linked to their three-dimensional conformation and conformational flexibility researchgate.netnih.govoup.com. The macrocyclic structure of this compound imposes constraints on its conformational space compared to linear peptides nih.govoup.com. The presence of the rigid dichlorinated proline residue further influences the backbone conformation researchgate.netnih.gov.
Conformational analysis of cyclic peptides like this compound can be performed using a combination of experimental techniques, such as NMR spectroscopy (particularly using NOE data and coupling constants), and computational methods, such as molecular dynamics simulations researchgate.netnih.govrsc.org. NMR studies comparing astins A, B, and C have indicated differences in their conformations in solution rsc.org. The backbone conformation, particularly the presence of a cis configuration in one of the peptide bonds and the influence of the cis-3,4-dichlorinated proline residue, is considered important for the antineoplastic activity of astins researchgate.netnih.govoup.com. Studies on synthetic astin analogues have further explored the relationship between conformational flexibility and biological activity, suggesting that the cyclic nature and specific conformational features are crucial for their effects nih.govoup.com.
Synthetic Chemistry and Analogue Development for Structure Activity Relationship Sar Investigations of Astin C
Methodologies for Chemical Synthesis of Astin C
The chemical synthesis of complex cyclic peptides like this compound presents significant challenges due to their unique structural features, including the presence of non-proteinogenic amino acids and the specific stereochemistry of residues like the dichlorinated proline. While the full details of the total synthesis of this compound were not extensively detailed in the search results, synthetic studies towards astins, including this compound, have focused on the efficient synthesis of key building blocks, such as cis-3,4-dihydroxyprolines and (−)-(3S,4R)-dichloroproline esters. capes.gov.br These studies are crucial for providing access to the rare amino acid components found in astins.
Solid-phase peptide synthesis (SPPS) has been employed as a methodology for the synthesis of this compound analogues, enabling the creation of a series of modified peptides for SAR investigations. nih.gov Classical methods in solution have also been used for the synthesis of astin-related cyclopeptides. nih.govresearchgate.net
Design and Synthesis of this compound Analogues
The design and synthesis of this compound analogues are central to SAR studies, allowing for the exploration of how structural modifications influence biological activity. This involves strategically altering the amino acid sequence, incorporating modified or non-proteinogenic amino acids, or introducing peptide bond surrogates. nih.gov
Amino Acid Substitution Strategies (e.g., D-amino acids, hydrophobic residues)
Amino acid substitution is a common strategy in analogue design. Studies have investigated the effect of replacing natural amino acids with D-amino acids or residues with varying hydrophobic properties. Research indicates that this compound analogues containing D-amino acid residues, as well as those with hydrophobic long-chain alkyl or aryl substituents, exhibited better immunosuppressive activity compared to analogues with hydrophilic amino acid residues and short-chain alkyl substituents. nih.govbiocrick.com
Incorporation of Non-Proteinogenic Amino Acid Residues
The incorporation of non-proteinogenic amino acids, which are not among the 20 standard amino acids encoded by the genetic code, is a key approach to generating structural diversity in this compound analogues. wikipedia.orgnih.govacs.orgfrontiersin.org Astins naturally contain several non-coded amino acid residues. nih.govoup.comresearchgate.net Analogues have been synthesized incorporating residues such as α-aminoisobutyric acid (Aib), α-aminobutyric acid (Abu), and (S)β₃-homophenylalanine ((S)β₃-hPhe) to study their impact on activity and conformation. nih.govresearchgate.net
Development of Peptide Bond Surrogates
Replacing natural peptide bonds with surrogates can alter the conformational flexibility and metabolic stability of cyclic peptides. In the context of this compound analogues, the development and incorporation of peptide bond surrogates, such as a -SO₂-NH- group, have been explored. nih.govresearchgate.net One synthetic astin analogue, where the carbonyl in a phenylalanine-α-aminobutyric acid (HPhe-Abu) peptide bond was replaced by a -SO₂- group, showed comparable antitumour activity to natural astins A and B in certain cell lines and suggested increased backbone flexibility. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogues
SAR studies aim to correlate structural features of this compound and its analogues with their observed biological activities. collaborativedrug.com These studies are essential for identifying the key functional groups and conformational preferences required for activity.
Identification of Key Pharmacophoric Elements (e.g., cis-3,4-dichlorinated proline)
Research strongly suggests that the unique cis-3,4-dichlorinated proline residue plays a crucial role in the biological activity of astins, including this compound. oup.comresearchgate.netnih.govbiocrick.comnih.gov Studies comparing the activity of astins with and without this dichlorinated proline have indicated its importance for both antitumour and immunosuppressive effects. oup.comresearchgate.netbiocrick.com For instance, acyclic astins lacking the dichlorinated proline did not show antitumour activity. oup.comresearchgate.net Furthermore, the backbone conformation, influenced by the presence of the cis-3,4-dichlorinated proline and a cis peptide bond, is considered significant for the antineoplastic activity. nih.govoup.comresearchgate.netnih.gov Analogues where this residue was modified or absent showed significantly reduced or no immunosuppressive activity. nih.govbiocrick.com
Data from a study on immunosuppressive activity of this compound analogues synthesized via amino acid substitution highlights the impact of modifications:
| Compound | Modification | Immunosuppressive Activity (IC₅₀ ± SD, μM) |
| This compound | Natural | 12.6 ± 3.3 |
| Analogue 2 | Contains D-amino acid residue | 38.4 ± 16.2 |
| Analogue 4 | Contains hydrophobic long-chain alkyl substituent | 51.8 ± 12.7 |
| Analogue 5 | Contains hydrophobic long-chain alkyl substituent | 65.2 ± 15.6 |
| Analogue 8 | Contains aryl substituent | 61.8 ± 12.4 |
| Analogues 15-17 | Modifications leading to absence of cis-3,4-dichlorinated proline or similar | No activity |
Importance of Cyclic Architecture for Biological Function
This compound, a cyclic pentapeptide isolated from the medicinal plant Aster tataricus, possesses significant biological activities, including antitumour and immunosuppressive effects. nih.govuni.luuni.lucycpeptmpdb.com Structure-activity relationship (SAR) investigations, often coupled with synthetic chemistry and conformational analysis, have highlighted the critical role of its cyclic architecture in mediating these functions. nih.govcycpeptmpdb.comwikipedia.org
The chemical structure of this compound features a 16-membered ring system that incorporates several unusual amino acid residues, notably a unique β,γ-dichlorinated proline [Pro(Cl)2]. nih.govcycpeptmpdb.com The cyclic nature imposes conformational constraints on the peptide backbone, which is a key factor distinguishing its activity from linear counterparts. Research indicates that acyclic forms of astins lack the antitumour activity observed in their cyclic analogues, strongly suggesting that the macrocyclic structure is essential for their biological properties. cycpeptmpdb.com This conformational rigidity, inherent to cyclic peptides, generally contributes to enhanced binding affinity, improved selectivity for target molecules, increased stability against enzymatic degradation, and reduced toxicity compared to linear peptides. fishersci.caresearchgate.net The constrained conformation reduces the entropy penalty associated with binding to a biological target, thereby favoring the bound state.
SAR studies involving the synthesis and evaluation of this compound analogues with modifications within the cyclic structure have provided further insights into the specific features crucial for activity. For instance, the astin backbone conformation, particularly the presence of a cis peptide bond involving the β,γ-dichlorinated proline residue, is considered important for its antineoplastic effects. nih.govcycpeptmpdb.com
To explore the impact of specific residues and conformational properties on bioactivity, researchers have synthesized astin-related cyclopeptides incorporating non-proteinogenic amino acids such as 2-aminoisobutyric acid (Aib), 2-aminobutanoic acid (Abu), and (S)-β3-homophenylalanine ((S)-β3-hPhe), or utilizing peptide bond surrogates. nih.govcycpeptmpdb.com Conformational analysis of these synthetic analogues using techniques like X-ray diffraction, Nuclear Magnetic Resonance (NMR), and Molecular Dynamics (MD) simulations helps correlate structural changes with observed biological effects. nih.govcycpeptmpdb.com
A study investigating the immunosuppressive activity of seventeen synthetic this compound analogues, generated through amino acid substitutions, demonstrated varying degrees of activity compared to the parent compound. uni.lu The results indicated that analogues containing D-amino acid residues, hydrophobic long-chain alkyl, and aryl substituents generally exhibited better immunosuppressive activity than those with hydrophilic amino acid residues or short-chain alkyl substituents. uni.lu Crucially, this study also revealed that analogues lacking the cis-3,4-dichlorinated proline residue completely lost their immunosuppressive activity, underscoring the vital role of this specific modified amino acid within the cyclic framework for the observed biological function. uni.lu
Immunosuppressive Activity of this compound and Selected Analogues
| Compound | Description | IC₅₀ (μM) ± SD | Citation |
| This compound | Natural cyclic pentapeptide | 12.6 ± 3.3 | uni.lu |
| Analogue 2 | Cyclic analogue with amino acid substitution (specific substitution not detailed in snippet) | 38.4 ± 16.2 | uni.lu |
| Analogue 4 | Cyclic analogue with amino acid substitution (specific substitution not detailed in snippet) | 51.8 ± 12.7 | uni.lu |
| Analogue 5 | Cyclic analogue with amino acid substitution (specific substitution not detailed in snippet) | 65.2 ± 15.6 | uni.lu |
| Analogue 8 | Cyclic analogue with amino acid substitution (specific substitution not detailed in snippet) | 61.8 ± 12.4 | uni.lu |
| Analogues 15-17 | Cyclic analogues lacking cis-3,4-dichlorinated proline | No activity | uni.lu |
Note: Specific structural details for Analogues 2, 4, 5, and 8 were not available in the provided search snippets.
Molecular and Cellular Mechanisms of Action of Astin C
Modulatory Effects on the cGAS-STING Signaling Pathway
The cyclic GMP–AMP synthase (cGAS)–stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or stressed host cells. wikipedia.orgciteab.comnih.gov Upon sensing DNA, cGAS catalyzes the synthesis of cyclic dinucleotides (CDNs), such as 2'3'-cGAMP, which then bind to and activate the endoplasmic reticulum-resident protein STING. wikipedia.orgciteab.com Activated STING undergoes conformational changes, translocates to the Golgi, and recruits downstream signaling molecules, leading to the induction of type I interferons (IFN-I) and inflammatory cytokines. wikipedia.orgciteab.com Astin C has been shown to interfere with this cascade, specifically targeting STING. wikipedia.orgciteab.com
Direct Interaction with STING Protein: Ligand-Binding Domain (LBD) Recognition
Studies have demonstrated that this compound directly interacts with the STING protein. wikipedia.orgguidetopharmacology.orgwikipedia.orgnih.govfishersci.ca This interaction primarily involves the C-terminal domain (CTD) of STING, which contains the ligand-binding domain (LBD). wikipedia.orgguidetopharmacology.orgwikipedia.orgnih.govfishersci.caCurrent time information in Davidson County, US.wikipedia.orgnih.gov Experimental evidence, including pull-down assays using biotinylated this compound, supports the specific binding of this compound to human STING. guidetopharmacology.orgfishersci.cawikipedia.org Computational analysis has suggested that this compound may interact with specific amino acid residues within the STING LBD, including Ser162, Tyr163, and Arg238. guidetopharmacology.orgnih.govnih.govwikipedia.org These residues are located in or near the CDN-binding pocket, suggesting a mechanism involving competition with endogenous ligands. guidetopharmacology.orgnih.govnih.govwikipedia.org The binding affinity of this compound to the STING LBD has been reported, with a dissociation constant (Kd) of 53 nM. wikipedia.org
Table 1: Binding Affinity of this compound to STING
| Interaction Target | Binding Parameter | Value | Reference |
| Human STING LBD | Kd (Dissociation Constant) | 53 nM | wikipedia.org |
Competitive Inhibition at the Cyclic Dinucleotide (CDN) Binding Pocket
A key mechanism by which this compound modulates STING activity is through competitive inhibition at the CDN binding pocket. guidetopharmacology.orgwikipedia.orgnih.govfishersci.caCurrent time information in Davidson County, US.wikipedia.orgnih.govwikipedia.orgwikipedia.orgCurrent time information in Chatham County, US.wikipedia.orguni.luguidetopharmacology.org This pocket is normally occupied by endogenous CDNs like 2'3'-cGAMP, which binding induces conformational changes necessary for STING activation and oligomerization. wikipedia.orgciteab.comfishersci.ca By binding to this site, this compound competes with CDNs, preventing their effective binding and subsequent STING activation. guidetopharmacology.orgnih.govfishersci.cawikipedia.orgnih.govwikipedia.orgwikipedia.orguni.lu Pull-down experiments have shown that the binding of biotinylated this compound to STING can be abolished by the addition of excess unlabeled this compound, c-di-GMP, or cGAMP, further supporting the competitive binding mechanism at the CDN site. guidetopharmacology.orgfishersci.ca
Downstream Signaling Cascade Modulation
This compound's interaction with STING at the CDN binding pocket leads to the modulation of downstream signaling events in the cGAS-STING pathway. wikipedia.orgciteab.comguidetopharmacology.orgwikipedia.orgfishersci.caCurrent time information in Davidson County, US.wikipedia.orgCurrent time information in Chatham County, US.
A significant effect of this compound is its specific blockade of the recruitment of Interferon Regulatory Factor 3 (IRF3) to the STING signalosome. wikipedia.orgciteab.comguidetopharmacology.orgwikipedia.orgfishersci.caCurrent time information in Davidson County, US.wikipedia.orgCurrent time information in Chatham County, US. Upon activation, STING forms oligomers and recruits TANK-binding kinase 1 (TBK1) and IRF3 to form a signaling complex known as the signalosome. wikipedia.orgciteab.comCurrent time information in Chatham County, US. TBK1 then phosphorylates STING and IRF3, leading to IRF3 dimerization and translocation to the nucleus to induce IFN-I gene expression. wikipedia.orgciteab.com this compound interferes with the assembly or stability of this complex by preventing IRF3 from being recruited to activated STING, while notably keeping the STING-TBK1 interaction intact in some contexts. wikipedia.orgCurrent time information in Davidson County, US.Current time information in Chatham County, US.
The inhibition of IRF3 recruitment by this compound directly results in the suppression of type I interferon (IFN-I) gene expression. wikipedia.orgciteab.comguidetopharmacology.orgwikipedia.orgfishersci.cawikipedia.orgwikipedia.org IFN-I, particularly IFN-beta (IFN-β), is a major transcriptional output of the activated cGAS-STING pathway, playing a crucial role in antiviral and inflammatory responses. wikipedia.orgciteab.com Studies have shown that this compound attenuates the induction of IFN-β mRNA expression triggered by intracellular DNA or CDNs like c-di-GMP and 2'3'-cGAMP in a dose-dependent manner. guidetopharmacology.org The half-maximal inhibitory concentration (IC50) of this compound for inhibiting intracellular DNA-induced IFN-β expression has been reported in the low micromolar range in different cell lines. wikipedia.orgwikidata.org
Table 2: Inhibition of IFN-β Expression by this compound
| Cell Line | Stimulus | IC50 (IFN-β mRNA expression) | Reference |
| MEFs | Intracellular DNA | 3.42 µM | wikidata.org |
| IMR-90 cells | Intracellular DNA | 10.83 µM | wikidata.org |
| HEK293 cells | cGAS or STING activation | Significant inhibition at 10 µM | citeab.com |
| MEFs | c-di-GMP or 2'3'-cGAMP | Dose-dependent attenuation | guidetopharmacology.org |
| Trex1-/- BMDMs | STING activation | Inhibition | fishersci.ca |
Beyond the IRF3 pathway, STING activation can also lead to the activation of the NF-κB pathway, contributing to the production of inflammatory cytokines. wikipedia.orgciteab.comnih.govwikipedia.orgfishersci.cawikipedia.orgwikipedia.orguni.lu While the precise molecular details of STING's interaction with NF-κB components are still being elucidated, it is known that STING activation can trigger both canonical and non-canonical NF-κB responses. fishersci.ca Some research suggests that this compound may influence NF-κB pathway activation downstream of STING. wikipedia.org However, the extent and mechanisms of this compound's impact on the NF-κB pathway in the context of STING signaling appear to be less consistently reported or potentially less pronounced compared to its effects on IRF3 recruitment and IFN-I production. Some studies indicate that NF-κB activation downstream of STING might be less dependent on the STING C-terminal tail compared to IRF3 activation. fishersci.cawikipedia.org Further detailed research is needed to fully characterize this compound's influence on the various branches of STING-mediated NF-κB signaling.
Specificity Analysis Against Other Innate Immune Sensors (e.g., RIG-I)
This compound has been shown to specifically inhibit the cGAS-STING signaling pathway, a key component of the innate immune response to cytosolic DNA. researchgate.netnih.govresearchgate.net Studies indicate that this compound impairs the induction of interferon-beta (Ifnb) mRNA triggered by synthetic microbial DNA or DNA mimics. researchgate.net Crucially, this compound does not appear to influence the activation of the RIG-I-mediated signaling pathway, which is triggered by cytosolic RNA mimics or RNA virus infection. researchgate.net This suggests a degree of specificity in this compound's inhibitory action, primarily targeting DNA-sensing pathways rather than RNA-sensing mechanisms like those involving RIG-I. researchgate.netnih.govresearchgate.net
Differential Activity Across STING Allelic Variants
This compound's inhibitory effect is mediated through its interaction with the STING protein. biocrick.comresearchgate.netnih.govresearchgate.net Mechanistically, this compound acts as a competitive antagonist by occupying the cyclic dinucleotide (CDN) binding site on STING, thereby preventing its activation by endogenous ligands like 2'3'-cGAMP. researchgate.netnih.govresearchgate.netmdpi.comfrontiersin.orgresearchgate.netnih.gov This competitive binding prevents the recruitment of downstream signaling molecules like IRF3 onto the STING signalosome, effectively blocking the pathway. biocrick.comnih.govresearchgate.netmdpi.com
Research indicates that this compound suppresses the expression of IFN-β mediated by natural STING variations, including STING R232 and STING H232. mdpi.com This suggests that this compound's inhibitory activity is effective across at least some common human STING allelic variants. mdpi.commdpi.comnih.govwindows.net While different STING variants can exhibit varying responses to different bacterial CDNs, this compound's mechanism of competitively binding the CDN site appears to be effective regardless of these specific allelic differences in CDN activation profiles. mdpi.comwindows.net
Induction of Apoptosis in Specific Cell Populations
This compound has been demonstrated to induce apoptosis, particularly in activated T lymphocytes. biocrick.comresearchgate.net This induction of programmed cell death is a key mechanism contributing to its immunosuppressant properties. biocrick.comresearchgate.net
Activation of the Mitochondria-Mediated Intrinsic Apoptotic Pathway
Studies have shown that this compound-induced apoptosis predominantly occurs through the activation of the intrinsic mitochondrial pathway. researchgate.netdntb.gov.ua This is supported by observations such as the depolarization of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol in this compound-treated cells. The intrinsic pathway is initiated by intracellular signals that lead to mitochondrial outer membrane permeabilization (MOMP), a critical step allowing the release of pro-apoptotic factors like cytochrome c. nih.govaustinpublishinggroup.commdpi.comnih.gov
Caspase Cascade Involvement (Caspase-3, Caspase-9)
The mitochondria-mediated intrinsic apoptotic pathway converges on the activation of a cascade of caspases, which are cysteine proteases that execute the apoptotic program. nih.govaustinpublishinggroup.com this compound treatment has been shown to significantly increase the levels of cleaved caspase-3 and caspase-9. Caspase-9 is an initiator caspase in the intrinsic pathway, activated by the formation of the apoptosome complex, which involves cytochrome c and Apaf-1. nih.govaustinpublishinggroup.commdpi.com Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which are responsible for the dismantling of the cell. nih.govaustinpublishinggroup.comnih.govmdpi.com While some synthesized cyclic astin analogues have been reported to activate a pathway involving sequential activation of caspases 8, 9, and 3 in certain cancer cell lines, natural this compound primarily shows activation of caspase-3 and caspase-9, with no detectable activation of caspase-8 in activated T cells. researchgate.netoup.com This further supports the primary involvement of the intrinsic, rather than the extrinsic (death receptor-mediated, caspase-8 initiated) apoptotic pathway in this compound's action on activated T cells. nih.gov
Regulation of Pro- and Anti-Apoptotic Protein Expression
The balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family, is crucial in regulating the mitochondrial apoptotic pathway. mdpi.comlinkos.cznih.govresearchgate.net this compound treatment has been observed to increase the levels of the pro-apoptotic protein Bad. Pro-apoptotic Bcl-2 family members like Bax and Bad promote MOMP, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit it. nih.govmdpi.comlinkos.cznih.govoncotarget.com An increase in the ratio of pro-apoptotic to anti-apoptotic proteins can shift the cellular balance towards apoptosis. linkos.cz
Differentiation from Endoplasmic Reticulum (ER) Stress-Induced Apoptosis
ER stress is another cellular pathway that can lead to apoptosis, often involving the activation of specific signaling molecules like GRP78 and GADD153. mdpi.comnih.govplos.orgdovepress.com Studies have investigated whether this compound-induced apoptosis is mediated by ER stress. However, this compound treatment did not induce the expression of ER stress-related proteins GRP78 and GADD153 in activated T cells. This finding suggests that ER stress-mediated pathways are not likely involved in the apoptosis induced by this compound in this context, differentiating its mechanism from apoptosis triggered by ER dysfunction. nih.govdovepress.com
Here is a summary of some key research findings related to this compound's mechanisms of action:
| Mechanism | Key Findings | Relevant Section |
| STING Inhibition | Competitively binds to STING's CDN binding site. researchgate.netnih.govresearchgate.netmdpi.comresearchgate.netnih.gov Inhibits IRF3 recruitment to STING. biocrick.comnih.govresearchgate.netmdpi.com | 5.1.4 |
| Specificity against RIG-I | Does not affect RIG-I mediated signaling. researchgate.net | 5.1.3.4 |
| Apoptosis Induction (Activated T cells) | Induces apoptosis via a mitochondria-dependent pathway. researchgate.netdntb.gov.ua | 5.2, 5.2.1 |
| Caspase Activation (Apoptosis) | Increases cleaved caspase-3 and caspase-9. Does not activate caspase-8. | 5.2.2 |
| Regulation of Apoptotic Proteins | Increases levels of pro-apoptotic protein Bad. | 5.2.3 |
| Differentiation from ER Stress-Induced Apoptosis | Does not induce expression of ER stress markers GRP78 and GADD153. | 5.2.4 |
Global Transcriptional and Cellular Response Analyses
Global transcriptional and cellular response analyses provide insights into the broad impact of this compound on cellular processes. Studies have investigated how this compound treatment influences gene expression profiles and modulates cellular behaviors, such as aggregation and protein-protein interactions medchemexpress.comresearchgate.net.
Gene Expression Profiling in Response to this compound Treatment
Gene expression profiling is a technique used to measure the activity of thousands of genes simultaneously, providing a snapshot of cellular function under specific conditions plos.orgnih.govatsjournals.orgnih.gov. In the context of this compound, gene expression analyses have focused on understanding how the compound alters the transcriptional landscape, particularly within immune and cancer cells medchemexpress.comnih.gov.
Research has shown that this compound can significantly inhibit the expression of certain genes involved in inflammatory responses. For instance, this compound treatment (10 μM for 6 hours) in HEK293 cells significantly inhibited the expression of Ifnb mRNA, a key gene in the innate immune response triggered by the cGAS-STING pathway medchemexpress.com. Studies in Trex1-/- BMDM cells demonstrated that this compound markedly attenuates autoinflammatory responses, which is associated with inhibiting the expression of type I interferon and pro-inflammatory cytokines medchemexpress.comnih.gov.
While comprehensive datasets detailing global gene expression changes across various cell types and conditions in response to this compound are still emerging, the available data highlight its impact on key inflammatory mediators.
Modulation of Cellular Aggregation and Protein-Protein Interactions
This compound has been shown to modulate cellular aggregation and disrupt specific protein-protein interactions crucial for signal transduction medchemexpress.comresearchgate.net. A key mechanism identified is this compound's ability to inhibit the cGAS-STING signaling pathway medchemexpress.comnih.govresearchgate.net.
The STING protein, a crucial cytosolic DNA sensor, undergoes conformational changes and aggregation upon activation by cyclic dinucleotides (CDNs) frontiersin.orgfrontiersin.orgnih.gov. This activation leads to the recruitment and activation of downstream signaling molecules, such as IRF3 and TBK1, ultimately triggering the expression of type I interferons and inflammatory cytokines frontiersin.orgfrontiersin.org.
This compound acts as a STING inhibitor by specifically blocking the recruitment of IRF3 onto the STING signalosome medchemexpress.comnih.govresearchgate.netbiocrick.com. Mechanistically, this compound has been shown to impair the interactions between STING and IRF3, as well as between STING and SCAP, a protein involved in STING trafficking medchemexpress.com. Furthermore, this compound inhibits the aggregation of SCAP and IRF3 in HEK293T cells and MEFs medchemexpress.comresearchgate.net. This disruption of protein-protein interactions within the STING pathway is central to this compound's ability to attenuate innate inflammatory responses triggered by cytosolic DNA nih.govresearchgate.net.
Studies investigating the binding of this compound to STING have indicated that this compound can bind to the ligand-binding domain (LBD) of STING with high affinity (Kd = 53 nM) frontiersin.org. Computational analysis suggests that this compound may interact with specific amino acid residues in STING, including Ser162, Tyr163, and Arg238, which are located near the CDN binding site researchgate.net. This competitive binding to the CDN site prevents the activation of STING and subsequent downstream signaling events researchgate.net.
In addition to its effects on the STING pathway, this compound has also been shown to induce apoptosis in activated T cells biocrick.com. This process involves the activation of the intrinsic mitochondrial pathway, characterized by increased levels of cleaved caspases 3 and 9, increased Bad protein levels, and cytochrome c release . Depolarization of the mitochondrial membrane potential has also been observed in this compound-treated activated T cells . This suggests that this compound can modulate protein interactions and cellular processes related to apoptosis induction in specific cell types.
Here is a summary of key findings regarding this compound's modulation of cellular aggregation and protein-protein interactions:
| Target Interaction/Process | Effect of this compound Treatment (10 μM, 6h) | Cell Type | Source |
| Interaction between STING and IRF3 | Significantly impaired | HEK293T cells, MEFs | medchemexpress.com |
| Interaction between STING and SCAP | Significantly impaired | HEK293T cells, MEFs | medchemexpress.com |
| Aggregation of SCAP | Inhibited | HEK293T cells, MEFs | medchemexpress.comresearchgate.net |
| Aggregation of IRF3 | Inhibited | HEK293T cells, MEFs | medchemexpress.comresearchgate.net |
| Aggregation of STING | Not affected | HEK293T cells, MEFs | researchgate.net |
| Aggregation of TBK1 | Not affected | HEK293T cells, MEFs | researchgate.net |
These findings collectively demonstrate that this compound's molecular mechanisms involve significant modulation of protein-protein interactions, particularly within the innate immune signaling pathways, leading to downstream cellular responses.
Preclinical Biological Activities of Astin C in Research Models
In Vitro Pharmacological Characterization
In vitro studies are crucial for elucidating the direct effects of Astin C on various cell types and signaling pathways. These controlled environments allow for detailed analysis of cellular responses.
Immunomodulatory Activities in Cultured Immune Cells
This compound has demonstrated immunomodulatory activities, particularly through its interaction with the cGAS-STING signaling pathway. nih.govmedchemexpress.comresearchgate.net This pathway is essential for innate immunity and is triggered by the presence of cytosolic DNA, leading to the induction of type I interferons and pro-inflammatory cytokines. nih.govresearchgate.netnih.gov this compound has been shown to inhibit this pathway by blocking the recruitment of IRF3 to the STING signalosome. nih.govmedchemexpress.comresearchgate.net
Studies using cultured immune cells, such as mouse embryonic fibroblasts (MEFs), IMR-90 cells (human fetal lung fibroblasts), primary bone marrow-derived macrophages (BMDMs), and human peripheral blood mononuclear cells (hPBMCs), have shown that this compound can impair the induction of Ifnb mRNA and other IRF3-responsive genes (like Ifna4 and Cxcl10) triggered by synthetic microbial DNA or DNA mimics. researchgate.net This inhibitory effect is dose-dependent. researchgate.net
Anti-inflammatory Effects in Cellular Assay Systems
This compound exhibits anti-inflammatory effects, primarily by inhibiting the cGAS-STING signaling pathway, which is a key mediator of inflammation in response to cytosolic DNA. nih.govmedchemexpress.comresearchgate.netnih.gov By blocking the recruitment of IRF3 to STING, this compound attenuates the innate inflammatory responses triggered by cytosolic DNAs. nih.govmedchemexpress.comresearchgate.net
In cellular assays, this compound has been shown to inhibit the expression of type I interferon and pro-inflammatory cytokines in Trex1-/- BMDMs, which are a model for autoinflammatory responses. nih.govmedchemexpress.com This suggests a potential therapeutic application for this compound in inflammatory conditions linked to aberrant STING activation. nih.govmedchemexpress.comnih.gov
Impact on Antiviral Responses in Cell-Based Models
The cGAS-STING pathway plays a critical role in antiviral immunity by sensing viral DNA and triggering the production of type I interferons and other antiviral factors. nih.govresearchgate.netfrontiersin.org Since this compound inhibits this pathway, it can impact antiviral responses in cell-based models. nih.govresearchgate.net
Research has shown that this compound can impair the induction of Ifnb mRNA triggered by synthetic microbial DNA like HSV60-mer and DNA mimics such as poly(dA:dT) or ISD in MEFs and IMR-90 cells. researchgate.net However, this compound did not affect the activation of the RIG-I-mediated signaling pathway triggered by cytosolic RNA mimics or RNA virus infection, indicating a specific effect on DNA-sensing pathways. researchgate.net The dose-dependent inhibition of intracellular DNA-induced Ifnb expression by this compound has been quantified, with IC50 values reported in MEFs and IMR-90 cells. researchgate.net
| Cell Line | Stimulus | Effect on Ifnb mRNA Induction | IC50 (µM) |
| MEFs | HSV60-mer, poly(dA:dT), ISD | Impaired | 3.42 ± 0.13 |
| IMR-90 cells | HSV60-mer, poly(dA:dT), ISD | Impaired | 10.83 ± 1.88 |
Data derived from researchgate.net.
Cytotoxic and Growth Inhibitory Activities in Cancer Cell Lines
This compound has demonstrated cytotoxic and growth inhibitory activities in various cancer cell lines. medchemexpress.com Studies have investigated its effects on the proliferation and viability of different cancer cell types. For instance, this compound has been shown to induce apoptosis in HT-29 cells. dntb.gov.ua
While the precise mechanisms can vary depending on the cancer cell line, the observed cytotoxic effects suggest a potential role for this compound as an anti-cancer agent. medchemexpress.cominvivochem.cn
Apoptosis Induction in Activated Lymphocytes
This compound has been shown to induce apoptosis specifically in activated T lymphocytes. dntb.gov.ua This effect is considered a key mechanism for its immunosuppressant properties. Studies using lymph node cells from mice have shown that this compound dose-dependently inhibits the proliferation of activated T cells, while having little effect on unactivated cells.
The induction of apoptosis in activated T cells by this compound occurs via a mitochondria-mediated pathway. dntb.gov.ua This involves the cleavage of PARP and the activation of caspase 3 and caspase 9. this compound treatment also led to an increase in the expression of the pro-apoptotic gene Bad.
Data on the effect of this compound on the proliferation of activated T cells:
| Cell Type | Activation Stimulus | This compound Concentration (µM) | Effect on Proliferation |
| Mouse Lymph Node Cells | Con A | 5-20 | Dose-dependent inhibition |
| Mouse Lymph Node Cells | Anti-CD3 + Anti-CD28 | Various | Inhibition |
| Mouse Lymph Node Cells | Unactivated | Various | Little effect |
Data derived from .
In Vivo Preclinical Efficacy Studies (Animal Models)
In vivo studies using animal models are essential for evaluating the efficacy of this compound in a complex biological system and assessing its potential for therapeutic use. frontiersin.orgalacrita.comeuropa.eu
In a mouse model of autoimmune disease (Trex1-/- mice), this compound treatment significantly attenuated autoinflammatory responses. nih.govmedchemexpress.com This aligns with the in vitro findings regarding its inhibitory effect on the STING pathway. nih.govmedchemexpress.comresearchgate.net
In the context of viral infection, mice treated with this compound were found to be more susceptible to HSV-1 infection. nih.govmedchemexpress.com This observation is consistent with this compound's mechanism of inhibiting the STING pathway, which is crucial for initiating antiviral responses against DNA viruses like HSV-1. nih.govresearchgate.netfrontiersin.org
Furthermore, this compound has shown anti-tumor activity in animal models. In male ICR mice inoculated with Sarcoma 180 ascites tumor, this compound administration resulted in a tumor growth inhibition rate of 45%. medchemexpress.com
Studies in a hapten-induced murine model of inflammatory bowel disease (IBD) demonstrated that this compound could attenuate colonic inflammation.
| Animal Model | Condition/Disease Model | Observed Effect |
| Trex1-/- mice | Autoimmune disease | Attenuated autoinflammatory responses |
| C57BL/6 mice | HSV-1 infection | Increased susceptibility to infection |
| Male ICR mice (Sarcoma 180 ascites tumor model) | Cancer | 45% tumor growth inhibition rate |
| Murine model of IBD | Inflammatory bowel disease | Attenuated colonic inflammation |
Data derived from nih.govmedchemexpress.com.
Amelioration of Autoimmune-Like Phenotypes
This compound has demonstrated anti-inflammatory activity in preclinical models of autoimmune disease. In the autoimmune disease model of Trex1-/- mice, this compound attenuated autoinflammatory responses. medchemexpress.comnih.gov Specifically, this compound treatment in Trex1-/- mice alleviated autoimmune inflammatory symptoms, decreased the abundance of serum autoantibodies, and reduced the percentage of activated CD8+ T cells in the spleen. medchemexpress.com Mechanistically, this compound was found to inhibit the expression of type I interferon and pro-inflammatory cytokines in Trex1-/- bone marrow-derived macrophages (BMDMs). medchemexpress.comfrontiersin.org This amelioration of autoimmune-like phenotypes is linked to this compound's ability to inhibit the cGAS-STING signaling pathway, which is often dysregulated in autoimmune conditions. nih.govfrontiersin.org
Effects on Susceptibility to Viral Infections
Research indicates that this compound can influence susceptibility to viral infections in preclinical models. Studies have shown that mice treated with this compound are more susceptible to Herpes Simplex Virus type 1 (HSV-1) infection. medchemexpress.comnih.gov This effect is consistent with this compound's mechanism of inhibiting the cGAS-STING pathway, which is crucial for the innate immune response against viral pathogens by triggering the production of type I interferons and pro-inflammatory cytokines. researchgate.netfrontiersin.org By suppressing this pathway, this compound may impair the host's ability to mount an effective antiviral defense.
Anti-tumorigenic Effects in Xenograft and Syngeneic Animal Models
This compound has exhibited anti-tumorigenic effects in preclinical animal models, including both xenograft and syngeneic systems. In male ICR mice inoculated with Sarcoma 180 ascites tumor, this compound achieved a tumor growth inhibition rate of 45% at a dose of 5.0 mg/kg administered intraperitoneally for 5 days. medchemexpress.com
While specific detailed data tables for this compound's anti-tumor effects in various xenograft and syngeneic models were not extensively detailed in the provided snippets beyond the Sarcoma 180 example, the general principle behind using these models is to evaluate the efficacy of potential anti-cancer agents in an in vivo setting. Xenograft models involve transplanting human cancer cells into immunocompromised mice, while syngeneic models use tumor cells and recipient mice of the same genetic background, allowing for the assessment of therapies in the presence of an intact immune system. nih.govcriver.com this compound's reported anti-cancer activity medchemexpress.comglpbio.com suggests its potential in modulating tumor growth, possibly through mechanisms involving the cGAS-STING pathway, which has implications in both innate immunity and antitumor immunity. researchgate.netfrontiersin.org
Immunosuppressive Modulations in Murine Systems
This compound has demonstrated immunosuppressive properties in murine systems, primarily through its effects on T lymphocytes and the cGAS-STING signaling pathway. Studies using lymph node cells from C57BL/6 mice showed that this compound dose-dependently inhibited the proliferation of Con A-activated T cells, while having little effect on unactivated cells. This immunosuppressive activity is linked to the induction of apoptosis in activated T cells.
This compound's interaction with the cGAS-STING pathway also contributes to its immunosuppressive effects. By blocking the recruitment of IRF3 to the STING signalosome, this compound suppresses the downstream signaling events that lead to the production of type I interferons and pro-inflammatory cytokines, key mediators of immune responses. medchemexpress.comnih.govresearchgate.net This modulation of the innate immune response contributes to the observed immunosuppressive effects in murine models. biocrick.com Structure-activity relationship studies on this compound analogues have suggested that the cis-3,4-dichlorinated proline residue plays an important role in its immunosuppressive activity. biocrick.comresearchgate.net
Table: Effect of this compound on Con A-Activated T Cell Proliferation
| This compound Concentration | Effect on Proliferation of Con A-Activated T Cells |
| 5 µM | Dose-dependently inhibited |
| 10 µM | Dose-dependently inhibited |
| 20 µM | Dose-dependently inhibited |
Table: Tumor Growth Inhibition by this compound in Sarcoma 180 Model
| Animal Model | Tumor Type | This compound Dose | Administration Route | Duration | Tumor Growth Inhibition Rate |
| Male ICR mice | Sarcoma 180 ascites tumor | 5.0 mg/kg | Intraperitoneal | 5 days | 45% |
Table: Effects of this compound in Trex1-/- Mouse Model
| Parameter | Effect of this compound Treatment |
| Autoimmune inflammatory symptoms | Alleviated |
| Sera autoantibodies abundance | Decreased |
| Activated CD8+ T cells in spleen | Reduced percentage |
| Type I interferon expression in BMDMs | Inhibited |
| Pro-inflammatory cytokine expression in BMDMs | Inhibited |
Advanced Research Methodologies and Future Directions for Astin C Studies
Computational and In Silico Modeling Approaches
Computational methods play a crucial role in understanding the molecular mechanisms of Astin C and in the identification of potential new analogues. These in silico techniques allow for the prediction of interactions and the screening of large chemical libraries efficiently.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand (such as this compound) when bound to a protein target. This method aims to determine the most stable complex formed under physiological conditions by exploring various orientations and positions of the ligand within the protein's binding site and assessing the energy associated with each resulting complex. pensoft.netmdpi.com Molecular docking studies can elucidate the binding modes of ligands and the intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the ligand-receptor complex. pensoft.netmdpi.com Furthermore, docking algorithms can provide quantitative predictions of binding energetics, allowing for the ranking of docked compounds based on their predicted binding affinity. mdpi.com
Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic behavior and stability of the ligand-receptor complex over time. pensoft.netnih.gov MD simulations allow researchers to investigate the fluctuations and conformational changes that occur upon ligand binding, offering a more realistic representation of the interaction in a biological environment. nih.gov By simulating the movement of atoms and molecules, MD can refine the binding poses predicted by docking and provide more accurate estimates of binding free energies, often calculated using methods like Molecular Mechanics with Poisson-Boltzmann Surface Area (MM-PBSA). pensoft.netnih.gov
Virtual Screening for Novel Astin Analogues
Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential new ligands with desired properties, such as binding affinity to a specific target protein. pnas.orgresearchgate.net This approach is significantly faster and more cost-effective than experimental high-throughput screening. researchgate.net Structure-based virtual screening utilizes the 3D structure of the target protein to predict how compounds from a library might bind to it, often employing molecular docking algorithms. mdpi.compnas.org
VS can be used to identify novel Astin analogues by screening databases for compounds that are predicted to bind to the same biological targets as this compound or to related targets. pnas.orgresearchgate.net This process can involve comparing the predicted binding affinities and interaction profiles of potential analogues to those of this compound. researchgate.net Ensemble-based virtual screening, which considers the flexibility of the target protein by using multiple protein conformations, can improve the accuracy of predictions. escholarship.orgacs.org The identification of compounds with novel scaffolds but similar predicted functionality is a key benefit of advanced virtual screening methods. researchgate.netnih.gov
Biophysical Techniques for Molecular Interaction Analysis
Biophysical techniques provide experimental validation and detailed characterization of the interactions between this compound and its biological targets. These methods offer quantitative data on binding events and molecular associations.
Binding Affinity Determination (e.g., Isothermal Titration Calorimetry)
Isothermal Titration Calorimetry (ITC) is a powerful, label-free biophysical method used to directly measure the heat changes that occur upon the binding of two molecules. journalofappliedbioanalysis.comresearchgate.netnih.gov This technique allows for the determination of key thermodynamic parameters of binding, including the binding affinity (dissociation constant, KD), enthalpy change (ΔH), entropy change (ΔS), and binding stoichiometry (N). journalofappliedbioanalysis.comresearchgate.netnih.govceitec.cz
ITC provides a complete thermodynamic profile of the interaction in a single experiment, offering valuable insights into the molecular mechanisms driving the binding event. journalofappliedbioanalysis.comnih.govceitec.cz It is applicable to a wide range of biomolecular interactions, including protein-ligand and protein-protein interactions. journalofappliedbioanalysis.com While ITC works best within a certain range of binding affinities (typically KD from micromolar to nanomolar), competitive ITC methods can be used for interactions with very high or low affinities. journalofappliedbioanalysis.comresearchgate.netceitec.cz The data obtained from ITC experiments are crucial for understanding the strength and nature of this compound's interactions with its targets. journalofappliedbioanalysis.comnih.gov
Protein-Protein Interaction Assays (e.g., Pull-Down Experiments)
Protein-protein interaction (PPI) assays are essential for identifying and validating the proteins that interact with this compound. Pull-down assays are a common in vitro method used for this purpose. nih.govthermofisher.comthermofisher.com In a typical pull-down assay, a "bait" protein (which could be this compound or a protein known to interact with it) is immobilized on a solid support, often via an affinity tag. nih.govthermofisher.compromega.com This immobilized bait protein is then incubated with a cell or tissue lysate containing potential "prey" proteins. nih.govthermofisher.com Proteins that bind to the bait are captured on the beads, and after washing away unbound material, the interacting proteins are eluted and analyzed, commonly by techniques like SDS-PAGE, Western blotting, or mass spectrometry. nih.govthermofisher.com
Pull-down assays are useful for both confirming predicted PPIs and for screening for novel interacting partners. thermofisher.compromega.com They are particularly effective for studying relatively stable interactions. thermofisher.com Variations of the technique, such as using different affinity tags (e.g., GST, polyHis) or antibodies (in co-immunoprecipitation), are employed depending on the specific experimental requirements. nih.govthermofisher.compromega.com These assays are invaluable for mapping the network of proteins influenced or directly bound by this compound.
Systems Biology and Omics Integration
Systems biology approaches aim to understand biological phenomena by integrating data from multiple levels of biological organization. The integration of various "omics" datasets (such as genomics, transcriptomics, proteomics, and metabolomics) is a key aspect of systems biology. wikipedia.orgresearchgate.net
Applying systems biology and omics integration to this compound studies can provide a holistic view of its effects on cellular pathways and networks. By combining data on how this compound influences gene expression (transcriptomics), protein levels and modifications (proteomics), and metabolic profiles (metabolomics), researchers can gain a more comprehensive understanding of its mechanisms of action and its impact on cellular physiology. wikipedia.orgresearchgate.net
Computational tools and data analysis methods, including network analysis, machine learning, and pathway enrichment analysis, are employed to integrate and interpret these diverse datasets. scilifelab.se This integrated analysis can help identify key biological functions and pathways affected by this compound, pinpoint potential biomarkers, and reveal novel associations between different molecular entities. wikipedia.orgscilifelab.se Multi-omics integration offers the potential for a deeper understanding of complex biological processes modulated by compounds like this compound and can aid in areas such as target identification and the study of compound effects in a cellular context. wikipedia.orgresearchgate.net
Gene Set Enrichment Analysis (GSEA) for Pathway Discovery
While specific published studies detailing Gene Set Enrichment Analysis (GSEA) solely focused on this compound were not prominently found in the search results, the broader context of this compound's known biological activities, particularly its inhibitory effect on the cGAS-STING pathway, suggests that GSEA would be a valuable tool in future research medchemexpress.comnih.govfrontiersin.orgresearchgate.netnih.govuni-tuebingen.de. GSEA is a computational method that determines whether a defined set of genes shows statistically significant, concordant differences in expression between two biological states scripps.edu. Applying GSEA to transcriptomic data from cells or tissues treated with this compound could help identify the key biological pathways and processes that are significantly modulated by the compound. Given this compound's role as a STING inhibitor, GSEA could reveal downstream signaling cascades affected by STING inhibition, such as those related to type I interferon production and inflammatory responses medchemexpress.comnih.govfrontiersin.orgresearchgate.netnih.govuni-tuebingen.de. Furthermore, in the context of its reported anti-cancer activities, GSEA could identify pathways associated with cell proliferation, apoptosis, and immune evasion that are influenced by this compound treatment.
Proteomic and Metabolomic Investigations
Proteomic and metabolomic studies offer complementary insights into the cellular effects of this compound. Proteomics, the large-scale study of proteins, can identify changes in protein abundance, modifications, and interactions upon this compound exposure. This could reveal the direct protein targets of this compound, such as STING, and the downstream protein networks that are affected. Studies have shown that this compound specifically binds to the CTD region of STING and interferes with its interaction with other proteins like IRF3, which is crucial for activating the STING pathway medchemexpress.comnih.govfrontiersin.orgresearchgate.netnih.gov. Proteomic analysis could provide a more comprehensive view of how this compound disrupts the formation of the STING signalosome and impacts related protein complexes.
Metabolomics, the study of small molecules (metabolites) within cells or biological systems, can provide a snapshot of the metabolic state and how it is altered by a compound nih.govmdpi.com. While no specific metabolomic studies solely focused on this compound were found, metabolomic profiling has been used in other research contexts to identify altered metabolic pathways associated with various conditions and treatments nih.govmdpi.combioone.org. Applying metabolomics to this compound studies could help understand the metabolic consequences of STING inhibition or other cellular effects of this compound. For example, it could reveal changes in pathways related to energy metabolism, lipid signaling, or amino acid metabolism that are influenced by this compound treatment. researchgate.net. Integrated proteomic and metabolomic investigations can provide a more holistic understanding of this compound's impact on cellular function, linking changes in protein expression and activity to alterations in metabolic profiles.
Prospects for Mechanistic-Based Therapeutic Development
The identification of this compound as a specific inhibitor of the cGAS-STING pathway has significant implications for mechanistic-based therapeutic development medchemexpress.comnih.govfrontiersin.orgresearchgate.netnih.govuni-tuebingen.de. The cGAS-STING pathway is a crucial component of the innate immune system, involved in sensing cytosolic DNA and triggering inflammatory responses, including the production of type I interferons nih.govfrontiersin.orgresearchgate.netnih.gov. While essential for host defense against pathogens, aberrant activation of the STING pathway is implicated in various diseases, including autoimmune disorders and certain cancers medchemexpress.comnih.govfrontiersin.orgresearchgate.netnih.gov.
This compound's ability to specifically inhibit STING by binding to its CTD region and blocking interactions with downstream effectors like IRF3 makes it a promising lead compound for treating conditions driven by excessive STING activation medchemexpress.comnih.govfrontiersin.orgresearchgate.netnih.gov. Research has shown that this compound can attenuate autoinflammatory responses in mouse models of autoimmune disease medchemexpress.comnih.gov. This suggests its potential therapeutic application in autoimmune diseases where the STING pathway is hyperactive.
Furthermore, while STING activation can suppress tumor progression by promoting anti-tumor immunity, in some cancer contexts, chronic STING signaling can also contribute to a pro-tumorigenic microenvironment nih.govfrontiersin.org. Therefore, a STING inhibitor like this compound could potentially be explored for therapeutic use in specific cancer types where inhibiting STING signaling is beneficial. The mechanistic understanding of this compound's interaction with STING provides a strong foundation for designing and developing new therapeutic agents that target this pathway.
Advancements in Biotechnological Production for Research Applications
The traditional source of astins was the Aster tataricus plant, which presented limitations for large-scale production due to factors like slow plant growth and low natural product yields nih.govpnas.orgbiocrick.compnas.org. The discovery that the fungal endophyte Cyanodermella asteris produces astins, including this compound, has revolutionized the prospects for sustainable biotechnological production nih.govpnas.orgbiocrick.compnas.orgcobiotech.eu.
Researchers have successfully cultured C. asteris in axenic conditions, achieving reproducible production of astins nih.govpnas.orgbiocrick.com. Studies have explored different culture conditions, including planktonic and immobilized cultures, to optimize this compound production biocrick.comgoogle.fr. Immobilized-cell cultures have shown increased this compound production compared to planktonic cultures biocrick.com.
The identification of the biosynthetic gene cluster responsible for astin synthesis in the C. asteris genome, based on nonribosomal peptide synthetases (NRPS), is a significant advancement nih.govpnas.orgbiocrick.comcobiotech.eu. This genetic information opens the door for further optimization of this compound production through genetic engineering of C. asteris or heterologous expression of the biosynthetic pathway in other more amenable microorganisms pnas.orgcobiotech.eu. Biotechnological production methods offer the potential for a more reliable, scalable, and environmentally sustainable supply of this compound for extensive research and potential therapeutic development nih.govpnas.orgbiocrick.compnas.org.
Q & A
Q. How should researchers report negative or inconclusive results in this compound studies?
Q. What ethical frameworks apply to this compound research involving endangered plant sources?
- Methodological Answer : Adhere to the Nagoya Protocol for access and benefit-sharing (ABS). Use synthetic biology (e.g., heterologous expression in E. coli) to reduce ecological impact. Document ethical approvals (e.g., CITES permits) in the methods section .
Data Presentation & Peer Review
Q. How should researchers present large-scale omics data in this compound mechanism studies?
- Methodological Answer : Deposit raw RNA-seq or proteomics data in public repositories (e.g., GEO, PRIDE). Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to highlight key networks. Visualize results via heatmaps (clustered by Euclidean distance) and volcano plots (p < 0.05, fold-change > 2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
